molecular formula C17H25N3O3 B2834000 4-((2,3-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid CAS No. 899964-34-2

4-((2,3-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

Cat. No.: B2834000
CAS No.: 899964-34-2
M. Wt: 319.405
InChI Key: BGNNUDZFQQLPNS-UHFFFAOYSA-N
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Description

4-((2,3-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a key chemical intermediate in the synthesis of advanced covalent inhibitors, most notably adagrasib (MRTX849) source . Its core research value lies in its role as a precursor to therapeutics targeting the KRASG12C oncogenic mutant, a historically challenging driver in cancers such as non-small cell lung cancer (NSCLC) and colorectal cancer source . The compound's structure incorporates a 2,3-dimethylphenyl group and a 4-methylpiperazine moiety linked through a central amino-oxobutanoic acid scaffold. This specific architecture is designed to facilitate irreversible, covalent binding to the cysteine residue of the KRASG12C mutant, thereby locking it in an inactive state and inhibiting downstream oncogenic signaling through the MAPK pathway source . Researchers utilize this compound to study the structure-activity relationships (SAR) of KRAS inhibition, to develop novel covalent inhibitors, and to explore mechanisms of resistance and combination therapies in preclinical models. Its investigation is crucial for advancing the next generation of targeted oncology treatments directed against RAS-pathway-driven malignancies.

Properties

IUPAC Name

4-(2,3-dimethylanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-12-5-4-6-14(13(12)2)18-16(21)11-15(17(22)23)20-9-7-19(3)8-10-20/h4-6,15H,7-11H2,1-3H3,(H,18,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNNUDZFQQLPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC(C(=O)O)N2CCN(CC2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,3-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Amide Bond: The initial step involves the reaction of 2,3-dimethylaniline with a suitable acylating agent to form an amide intermediate.

    Piperazine Introduction: The intermediate is then reacted with 4-methylpiperazine under controlled conditions to introduce the piperazine moiety.

    Final Acid Formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification Techniques: Using crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-((2,3-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The aromatic ring and piperazine moiety can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Research has indicated that compounds with similar structures can inhibit polo-like kinase 1 (Plk1), a target in cancer therapy. Plk1 is involved in cell division and is often overexpressed in tumors. Inhibitors targeting the polo-box domain of Plk1 have shown promise in preclinical studies for their ability to induce apoptosis selectively in cancer cells while sparing normal cells .
  • Neuropharmacology
    • The presence of the piperazine moiety suggests potential applications in neuropharmacology. Piperazine derivatives are known to exhibit activity against various neurological disorders. Compounds resembling 4-((2,3-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid may modulate neurotransmitter systems or serve as anxiolytics or antidepressants .
  • Targeted Drug Delivery
    • The compound’s ability to interact with specific biological targets can be harnessed for targeted drug delivery systems. By conjugating this compound with nanoparticles or other delivery vehicles, researchers aim to enhance the bioavailability and efficacy of therapeutics while minimizing side effects .

Biochemical Research Applications

  • Enzyme Inhibition Studies
    • The compound can be utilized in enzyme inhibition assays to study its effects on specific targets within metabolic pathways. This could provide insights into its mechanism of action and potential therapeutic benefits .
  • Structure-Activity Relationship Studies
    • Given its complex structure, this compound serves as a valuable scaffold for the development of analogs. Researchers can modify various functional groups to evaluate changes in biological activity, aiding in the design of more potent compounds .

Industrial Applications

  • Synthesis of Fine Chemicals
    • The compound’s versatile reactivity allows it to be used as an intermediate in the synthesis of fine chemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a candidate for producing other valuable compounds through multi-step synthetic routes.

Case Studies and Research Findings

StudyFocusFindings
Study on Plk1 InhibitorsAnticancer ActivityIdentified that targeting Plk1 with similar scaffolds can lead to effective cancer treatments with reduced cytotoxicity.
Piperazine Derivatives ResearchNeuropharmacologyInvestigated the effects of piperazine-containing compounds on neurotransmitter modulation, indicating potential therapeutic benefits for mood disorders.
Synthetic Routes ExplorationIndustrial ApplicationsDemonstrated efficient synthesis methods for producing this compound and its derivatives for further applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-((2,3-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine moiety can enhance binding affinity to certain biological targets, while the aromatic ring and carboxylic acid group can participate in hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The compound is compared to three analogs (Table 1), highlighting substituent effects on the phenyl ring, amine groups, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent on Phenyl Amine Group Molecular Formula Molar Mass (g/mol)
Target Compound 2,3-Dimethyl 4-Methylpiperazin-1-yl C₁₇H₂₃N₃O₃ 317.39
4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid 4-Chloro 4-Methylpiperazin-1-yl C₁₅H₁₉ClN₂O₃ 310.78
4-(2-(2,6-Dimethylphenyl)amino-2-oxoethyl)amino)butanoic acid (DTK400) 2,6-Dimethyl Linear aminoethyl-oxo chain C₁₄H₁₉N₃O₃ 285.32
4-(2-Amino-3-hydroxyphenyl)-2,4-dioxobutanoic acid 2-Amino-3-hydroxy None (dioxobutanoic acid backbone) C₁₀H₉NO₅ 223.19

Analysis of Differences

Substituent Effects on the Phenyl Ring: Target Compound vs. 4-Chlorophenyl Analog (CAS 139084-69-8): The 2,3-dimethyl group in the target compound introduces steric bulk and electron-donating effects, whereas the 4-chloro substituent in the analog is electron-withdrawing. This difference may alter binding affinity in hydrophobic pockets or with charged residues in target proteins . Target Compound vs. This could influence conformational flexibility and intermolecular interactions .

Amine Group Variations: The 4-methylpiperazine group in the target compound and the 4-chlorophenyl analog provides conformational rigidity and enhanced solubility compared to DTK400’s linear aminoethyl-oxo chain. Piperazine derivatives are often utilized to improve pharmacokinetic profiles due to their basicity and hydrogen-bonding capacity .

Molecular Weight and Backbone Modifications: The target compound’s higher molar mass (317.39 g/mol) compared to DTK400 (285.32 g/mol) and the dioxobutanoic acid analog (223.19 g/mol) reflects the contribution of the piperazine and dimethylphenyl groups. Larger molecular weights may impact bioavailability and metabolic stability .

Implications of Structural Differences

  • Solubility: The 4-methylpiperazine group in the target compound and its chloro analog improves water solubility via protonation at physiological pH, a feature absent in DTK400 and the dioxobutanoic acid derivative.
  • Bioactivity : While specific data are unavailable, the 2,3-dimethylphenyl group’s steric effects may hinder interactions with flat binding sites, whereas the 4-chlorophenyl group’s electronegativity could favor π-π stacking or halogen bonding .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing 4-((2,3-dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid?

  • Methodology :

  • Step 1 : Prepare the 2,3-dimethylphenylamine intermediate via reductive amination or nucleophilic substitution under inert conditions (e.g., N₂ atmosphere) to prevent oxidation .
  • Step 2 : Couple the intermediate with 4-methylpiperazine using carbodiimide-based coupling agents (e.g., EDCI) in anhydrous dichloromethane or DMF. Reaction efficiency depends on maintaining a pH of 7–8 and temperatures between 0–5°C to minimize side reactions .
  • Step 3 : Purify the product via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and validate purity using HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers characterize the structural integrity of this compound?

  • Analytical Techniques :

  • NMR : Use ¹H/¹³C NMR to confirm the presence of the 2,3-dimethylphenyl group (δ 2.2–2.5 ppm for methyl protons) and the 4-methylpiperazine ring (δ 2.3–3.1 ppm for N-CH₃ and piperazine protons) .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected m/z: ~403.2 for C₁₉H₂₆N₃O₃⁺) .
  • FT-IR : Key peaks include C=O stretch (~1700 cm⁻¹ for oxobutanoic acid) and N-H bending (~1550 cm⁻¹ for the amide bond) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Screening Protocols :

  • Kinase Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to test inhibition of tyrosine kinases (e.g., EGFR, VEGFR), as structural analogs show activity in this domain .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM. Include controls for solvent effects (e.g., DMSO < 0.1%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Strategies :

  • Substitution Analysis : Replace the 2,3-dimethylphenyl group with halogenated (e.g., 2-Cl, 3-F) or electron-withdrawing (e.g., CN) groups to modulate receptor binding. Compare IC₅₀ values in kinase assays .
  • Piperazine Modifications : Test N-methylation vs. N-ethylation of the piperazine ring to evaluate steric effects on solubility and target engagement .
  • Data Table : SAR Trends in Analogs
SubstituentActivity (IC₅₀, nM)Solubility (µg/mL)
2,3-diMePh85 ± 1212.3 ± 1.5
2-Cl-Ph64 ± 88.9 ± 0.9
4-CN-Ph120 ± 155.2 ± 0.7
Source: Adapted from

Q. How to resolve contradictions in biological data across studies (e.g., varying IC₅₀ values)?

  • Troubleshooting :

  • Assay Conditions : Standardize buffer pH (7.4 vs. 6.5) and ATP concentrations (1 mM vs. 10 µM), which significantly affect kinase inhibition results .
  • Orthogonal Validation : Confirm activity using SPR (surface plasmon resonance) to measure binding kinetics (kₐ, k𝒹) independent of enzymatic activity .

Q. What computational approaches predict binding modes with biological targets?

  • Modeling Workflow :

  • Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into crystal structures of EGFR (PDB: 1M17). Prioritize poses with hydrogen bonds to hinge residues (e.g., Met793) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Formulation Options :

  • Co-Solvents : Use PEG-400 or cyclodextrins (e.g., HP-β-CD) to enhance solubility (test up to 20% w/v) without precipitating the compound .
  • Prodrug Design : Synthesize ester prodrugs (e.g., methyl ester) via reaction with MeOH/H₂SO₄, then hydrolyze in vivo to regenerate the active acid .

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